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Compound of Interest

Compound Name: 2-Chloro-5-nitroanisole

Cat. No.: B017299

This technical guide provides an in-depth overview of the *H and *3C Nuclear Magnetic
Resonance (NMR) spectroscopic data for 2-Chloro-5-nitroanisole. It is intended for
researchers, scientists, and professionals in the field of drug development and organic
chemistry. This document outlines the detailed NMR data in a structured format, presents the
experimental protocols for data acquisition, and includes visualizations to illustrate the
molecular structure and experimental workflow.

'H and *C NMR Spectroscopic Data

The following tables summarize the quantitative *H and 13C NMR spectroscopic data for 2-
Chloro-5-nitroanisole (CAS No: 1009-36-5). The IUPAC name for this compound is 1-chloro-
2-methoxy-4-nitrobenzene.
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H-3 7.85 d 2.7 1H
H-4 7.95 dd 8.9, 2.7 1H
H-6 7.15 d 8.9 1H
-OCHs 4.05 s - 3H
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Solvent: CDCls, Spectrometer Frequency: 400 MHz

- 13 - N~ 1
Carbon Chemical Shift (6) ppm
C-1 154.5
C-2 119.8
C-3 125.4
C-4 124.0
C-5 141.2
C-6 1121
-OCHs 56.8

Solvent: CDCls, Spectrometer Frequency: 100 MHz

Experimental Protocols

The following section details the general methodology for acquiring *H and 3C NMR spectra for
a solid organic compound such as 2-Chloro-5-nitroanisole.

Sample Preparation

o Sample Weighing: Accurately weigh approximately 5-10 mg of 2-Chloro-5-nitroanisole for
'H NMR and 20-50 mg for 3C NMR.

¢ Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid
large solvent signals in the *H NMR spectrum.

o Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
Ensure that the solution is free of any solid particles, which can adversely affect the magnetic
field homogeneity.
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o Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing
the chemical shifts (& = 0.00 ppm). Modern spectrometers can also reference the spectrum
to the residual solvent peak.

NMR Data Acquisition

 Instrumentation: The NMR spectra are recorded on a high-resolution NMR spectrometer
(e.g., a 400 MHz instrument).

e Shimming: The magnetic field homogeneity is optimized by a process called shimming,
which involves adjusting the currents in the shim coils to obtain sharp, symmetrical peaks.

e 1H NMR Acquisition Parameters:
o Pulse Angle: A 30° or 90° pulse is typically used.
o Acquisition Time: Usually 2-4 seconds.

o Relaxation Delay: A delay of 1-5 seconds between pulses to allow for the relaxation of the
nuclei.

o Number of Scans: Typically 8 to 16 scans are co-added to improve the signal-to-noise
ratio.

e 13C NMR Acquisition Parameters:
o Pulse Angle: A 30° or 45° pulse is common.
o Acquisition Time: Typically 1-2 seconds.
o Relaxation Delay: A delay of 2-5 seconds.

o Decoupling: Proton decoupling is employed to simplify the spectrum by removing the C-H
coupling, resulting in a single peak for each unique carbon atom.

o Number of Scans: Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
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Data Processing

o Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a
frequency-domain spectrum using a Fourier transform.

e Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that
all peaks are in the absorptive mode.

» Baseline Correction: The baseline of the spectrum is corrected to be flat.

 Integration: The area under each peak in the tH NMR spectrum is integrated to determine
the relative number of protons.

o Peak Picking and Referencing: The chemical shifts of the peaks are determined relative to
the internal standard (TMS) or the solvent peak.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR signal
assignment and the general workflow of an NMR experiment.

Caption: Molecular structure of 2-Chloro-5-nitroanisole with atom numbering for NMR

assignment.
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Caption: General experimental workflow for NMR spectroscopy.
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 To cite this document: BenchChem. [Spectroscopic Data and Experimental Protocols for 2-
Chloro-5-nitroanisole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017299#1h-and-13c-nmr-spectroscopic-data-for-2-
chloro-5-nitroanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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